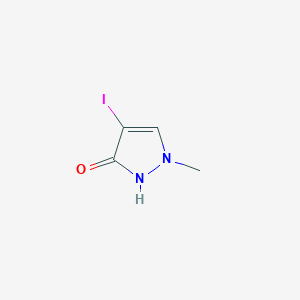

4-Iodo-1-methyl-1H-pyrazol-3-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-methyl-1H-pyrazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN2O/c1-7-2-3(5)4(8)6-7/h2H,1H3,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFBZHFMFNLMJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2260937-70-8 | |

| Record name | 4-iodo-1-methyl-1H-pyrazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Iodo 1 Methyl 1h Pyrazol 3 Ol and Its Precursors

Regioselective Iodination Protocols for Pyrazole (B372694) Systems

The introduction of an iodine atom at the C4 position of the pyrazole ring is a critical transformation. The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic substitution, but achieving high regioselectivity can be challenging.

Mechanism and Optimization of Direct Iodination at the C4 Position

Direct iodination of the pyrazole ring at the C4 position is a favored approach due to its atom economy. The key to a successful and regioselective C4 iodination lies in the choice of the iodinating agent and the reaction conditions.

A green and practical method for the 4-iodination of pyrazoles utilizes a combination of molecular iodine (I₂) and hydrogen peroxide (H₂O₂). researchgate.netrsc.org This system is attractive as it often uses water as a solvent and generates water as the primary byproduct, aligning with the principles of green chemistry. researchgate.netrsc.org

The reaction is believed to proceed through an electrophilic aromatic substitution mechanism. Hydrogen peroxide is thought to have a dual role: it activates the molecular iodine, making it a more potent electrophile, and it oxidizes the liberated iodide (I⁻) back to iodine (I₂), allowing for the use of substoichiometric amounts of the initial iodine reagent. chem-soc.si

The proposed mechanism involves the following steps:

Activation of Iodine: Hydrogen peroxide protonates in the acidic medium (if present) and then reacts with iodine to form a more potent electrophilic iodine species, such as hypoiodous acid (HOI) or the iodinium ion (I⁺).

Electrophilic Attack: The electron-rich C4 position of the pyrazole ring attacks the electrophilic iodine species, forming a σ-complex (also known as an arenium ion). The C4 position is generally the most nucleophilic carbon in the pyrazole ring, directing the substitution to this position.

Deprotonation: A base, which can be water or the pyrazole itself, removes the proton from the C4 position, restoring the aromaticity of the pyrazole ring and yielding the 4-iodopyrazole (B32481) product.

Optimization of this reaction often involves adjusting the stoichiometry of iodine and hydrogen peroxide, the reaction temperature, and the solvent system. For instance, using only 0.5 equivalents of iodine and 0.6 equivalents of hydrogen peroxide in water has been shown to be effective for a range of pyrazole substrates. rsc.org

A recent patent describes a preparation method for 3-chloro-4-iodo-1H-pyrazole using elemental iodine and hydrogen peroxide in a mixture of acetonitrile (B52724) and water. google.com This further highlights the utility of this reagent system.

Table 1: Oxidative Iodination of Pyrazoles with I₂/H₂O₂

| Starting Material | Reagents | Solvent | Yield (%) | Reference |

| Pyrazole | I₂, H₂O₂ | Water | Good to Excellent | rsc.org |

| 1-Alkylpyrazoles | I₂, H₂O₂ | Water | Good | researchgate.net |

| 3-Chloropyrazole | I₂, H₂O₂ | Acetonitrile/Water | Not specified | google.com |

This table is for illustrative purposes and specific yields may vary depending on the substrate and reaction conditions.

Electrochemical methods offer a clean and efficient alternative for the C-H iodination of pyrazoles, avoiding the need for stoichiometric amounts of chemical oxidants. mdpi.comrsc.org These methods typically involve the in-situ generation of an electrophilic iodine species at an electrode surface.

The general setup for electrochemical iodination can involve either a divided or an undivided cell. mdpi.comrsc.org In a typical process, a solution of the pyrazole and a source of iodide ions (e.g., KI or NaI) in a suitable electrolyte is subjected to electrolysis. mdpi.comresearchgate.net

The mechanism of electrochemical iodination is believed to involve the following key steps:

Anodic Oxidation of Iodide: Iodide ions are oxidized at the anode to generate molecular iodine (I₂) or other reactive iodine species.

Electrophilic Attack: The in-situ generated electrophilic iodine reacts with the pyrazole at the C4 position, similar to the chemical methods.

Regeneration of Iodide (in some systems): Depending on the reaction conditions, the iodide ion can be regenerated, allowing for a catalytic cycle.

The efficiency and regioselectivity of electrochemical iodination can be influenced by several factors, including the electrode material (e.g., platinum, nickel), current density, solvent, and electrolyte. mdpi.comresearchgate.net For instance, the use of a NiO(OH) anode has been reported for the electrogeneration of KIO₃, which then acts as the iodinating agent in situ. mdpi.com

Electrochemical methods have been successfully applied to a variety of pyrazole derivatives, including those with both electron-donating and electron-withdrawing substituents. mdpi.com

Table 2: Electrochemical Iodination of Pyrazoles

| Pyrazole Derivative | Anode Material | Electrolyte/Iodide Source | Key Feature | Reference |

| Pyrazole | Platinum | KI in H₂O/CHCl₃ | Divided cell | mdpi.com |

| Pyrazole | NiO(OH) | KI | In-situ generation of KIO₃ | mdpi.com |

| Pyrazolines | Not specified | NaI | Iodide-mediated synthesis | rsc.orgrsc.org |

This table provides a general overview. Specific conditions and outcomes are detailed in the cited literature.

Halogenation using N-Halosuccinimides for 4-Iodo Substitution

N-Iodosuccinimide (NIS) is a widely used and effective reagent for the regioselective iodination of pyrazoles at the C4 position. stackexchange.comorganic-chemistry.org This method is often carried out under mild conditions and provides good to excellent yields of the desired 4-iodopyrazole.

The reaction typically proceeds via an electrophilic aromatic substitution mechanism. The electrophilicity of the iodine in NIS can be enhanced by the presence of an acid catalyst, such as trifluoroacetic acid. organic-chemistry.org The succinimide (B58015) byproduct is generally easy to remove from the reaction mixture.

The choice of solvent can also influence the reaction outcome. Solvents such as acetonitrile, dichloromethane (B109758), or even water have been employed for the iodination of pyrazoles with NIS. stackexchange.com

Synthetic Strategies for Constructing the 1-Methyl-1H-pyrazol-3-ol Moiety

The synthesis of the core 1-methyl-1H-pyrazol-3-ol structure is a prerequisite for the subsequent iodination step. This heterocyclic system is typically constructed through cyclization reactions.

Cyclization Reactions for Pyrazole Ring Formation with Specific Substitution Patterns

The most common and versatile method for the synthesis of the 1-methyl-1H-pyrazol-3-ol ring system involves the condensation of a β-ketoester with methylhydrazine. beilstein-journals.orgresearchgate.net This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the pyrazol-3-one tautomer. The pyrazol-3-one exists in equilibrium with the pyrazol-3-ol form.

The general reaction is as follows: β-Ketoester + Methylhydrazine → Hydrazone Intermediate → 1-Methyl-1H-pyrazol-3-one ⇌ 1-Methyl-1H-pyrazol-3-ol

The regioselectivity of the cyclization is a crucial aspect, as the reaction of an unsymmetrical β-ketoester with methylhydrazine can potentially lead to two isomeric pyrazolone (B3327878) products. However, by carefully controlling the reaction conditions, such as temperature and solvent, it is often possible to favor the formation of the desired 1-methyl-3-substituted-pyrazol-5-one (which is tautomeric with the 3-ol).

A variety of β-ketoesters can be employed, allowing for the introduction of different substituents at the C5 position of the pyrazole ring. For the synthesis of the parent 1-methyl-1H-pyrazol-3-ol, ethyl acetoacetate (B1235776) or a similar β-ketoester can be used.

Alternative starting materials for the synthesis of substituted pyrazoles include 1,3-dicarbonyl compounds, α,β-unsaturated nitriles, and activated enol ethers. chim.itorganic-chemistry.orgbeilstein-journals.org For instance, the reaction of diketene (B1670635) with methylhydrazine can also provide access to the 1-methyl-pyrazol-3-one scaffold.

Derivatization of Pyrazolidinones as Synthetic Precursors

Pyrazolidinones serve as versatile precursors for the synthesis of pyrazol-3-ols. The core strategy involves the transformation of the pyrazolidinone ring system into the desired pyrazolol. This can be achieved through various synthetic manipulations, including oxidation and functional group interconversions. While direct synthesis of 4-Iodo-1-methyl-1H-pyrazol-3-ol from a corresponding pyrazolidinone is not extensively detailed in readily available literature, the general principles of pyrazolidinone derivatization can be applied.

The synthesis of the pyrazole ring often begins with the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. For instance, the reaction of ethyl acetoacetate with phenylhydrazine (B124118) can yield 1-phenyl-3-methyl-5-pyrazolone, a related pyrazolol. mdpi.com The introduction of the methyl group at the N1 position can be accomplished by using methylhydrazine as the starting material.

The iodination of the pyrazole ring is a crucial step. Electrophilic iodination is a common method, and various reagents and conditions have been developed for this purpose. For example, the use of iodine in the presence of an oxidizing agent like hydrogen peroxide or a Lewis acid catalyst such as lithium perchlorate (B79767) has been reported for the iodination of pyrazoles. researchgate.netgoogle.com A method for the direct iodination of the C-4 position of the pyrazole ring has been developed using potassium iodate (B108269) (KIO3) as the iodinating agent and diphenyl diselenide ((PhSe)2) as a catalyst under acidic conditions. nih.gov Another approach involves the use of N-iodosuccinimide (NIS) for the regioselective iodination at the C4 position. researchgate.net

Strategic Application of O-Acylation and Fries Rearrangement in Pyrazolol Synthesis

The O-acylation of pyrazol-3-ols followed by a Fries rearrangement represents a powerful strategy for introducing substituents onto the pyrazole ring, particularly at the C4 position. This two-step process allows for the regioselective functionalization of the pyrazole core.

The initial O-acylation involves the reaction of the hydroxyl group of the pyrazol-3-ol with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net This reaction typically proceeds under basic conditions or with the aid of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net

The subsequent Fries rearrangement is a key transformation where the O-acyl group migrates to the C4 position of the pyrazole ring upon treatment with a Lewis acid catalyst, such as aluminum chloride (AlCl3). researchgate.netresearchgate.net This rearrangement is often performed in a suitable solvent like carbon disulfide (CS2) at elevated temperatures. researchgate.net The efficiency of the Fries rearrangement can be influenced by the nature of the acyl group and the reaction conditions. While this method is well-established for the synthesis of various substituted pyrazoles, its specific application for the direct synthesis of this compound would require a precursor with an iodo-containing acyl group or a subsequent iodination step after the rearrangement.

A biocatalytic version of the Fries rearrangement has also been described, utilizing an acyltransferase enzyme, which may offer advantages in terms of chemo- and regioselectivity under milder, buffer-based conditions. nih.gov

Convergent and Divergent Synthetic Routes to Target Molecules

The synthesis of complex molecules like this compound can be approached through either convergent or divergent strategies.

A plausible multi-step synthesis for this compound could involve the following key transformations:

Pyrazole Ring Formation: Condensation of a β-ketoester with methylhydrazine to form 1-methyl-1H-pyrazol-3-ol.

Iodination: Regioselective iodination at the C4 position of the pyrazole ring.

The synthesis of substituted pyrazoles can be achieved through various multi-step sequences. For example, thiophene-substituted pyrazoles have been synthesized from chalcone (B49325) analogues in a three-step process involving bromination, conversion to a β-diketone, and subsequent ring closure with hydrazine. researchgate.net Another approach involves the tandem cross-coupling and electrocyclization of enol triflates and diazoacetates to construct substituted pyrazoles. nih.gov

Process Optimization and Scale-Up Considerations in Laboratory Synthesis

Optimizing the reaction conditions and considering the scalability of a synthetic route are critical aspects of laboratory synthesis, especially when preparing a compound for further studies or applications.

The use of catalysts is paramount in modern organic synthesis to enhance reaction rates, yields, and selectivities. For pyrazole synthesis, various catalytic systems have been developed.

Metal Catalysts: Transition metals like palladium, rhodium, and copper have been employed in various pyrazole syntheses. For example, palladium-catalyzed cross-coupling reactions are used to introduce substituents onto the pyrazole ring. nih.gov Rhodium catalysts have been utilized for the synthesis of fused tricyclic pyrazoles. rsc.org Copper catalysts can facilitate C-N bond formation for the N-functionalization of pyrazoles. beilstein-journals.orgresearchgate.net

Lewis Acid Catalysts: Lewis acids such as cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) can mediate the iodination of pyrazoles. researchgate.net

Nanocatalysts: The use of nanoparticles as catalysts, such as zinc oxide (ZnO) nanoparticles, has been reported for the synthesis of pyrazole derivatives, often under environmentally benign conditions. nih.govresearchgate.net

Organocatalysts: Small organic molecules can also act as catalysts. For instance, piperidine (B6355638) and imidazole (B134444) have been used to catalyze the synthesis of pyranopyrazole derivatives in aqueous media. nih.gov

The choice of catalyst can significantly impact the outcome of a reaction, and screening different catalysts is a common optimization strategy.

The solvent can have a profound effect on the rate, yield, and selectivity of a chemical reaction. For pyrazole synthesis, a range of solvents have been investigated. While traditional organic solvents like ethanol, toluene, and dichloromethane are commonly used, there is a growing emphasis on using greener solvents like water or performing reactions under solvent-free conditions. tandfonline.comthieme-connect.com

Water has been shown to be an effective solvent for certain pyrazole syntheses, sometimes leading to higher yields compared to organic solvents. nih.gov Solvent-free reactions, often assisted by microwave irradiation, can offer advantages such as faster reaction times and reduced waste. tandfonline.com

In addition to the solvent, other reaction parameters such as temperature, reaction time, and the stoichiometry of reactants need to be carefully optimized to maximize the yield and purity of the desired product. For instance, a patented synthesis of 1-methyl-4-iodopyrazole involves the dropwise addition of hydrogen peroxide to a mixture of 1-methylpyrazole (B151067) and iodine at a controlled temperature. google.com

The table below summarizes the effect of different solvents on the yield of a model pyrazole synthesis reaction.

| Solvent | Yield (%) |

| Water | 90 |

| Ethanol | 75 |

| Methanol | 70 |

| Dichloromethane | 60 |

| Acetonitrile | 65 |

| This is a representative table based on general findings in the literature and may not reflect the specific synthesis of this compound. |

Investigating Tautomerism and Conformational Dynamics of 4 Iodo 1 Methyl 1h Pyrazol 3 Ol

Theoretical Framework of Prototropic Tautomerism in Pyrazoles

Prototropic tautomerism involves the migration of a proton between two different sites on a molecule. In pyrazoles, this can manifest in two primary forms: annular prototropic tautomerism and keto-enol tautomerism.

Analysis of Annular Prototropic Tautomerism

Annular prototropic tautomerism is a characteristic feature of N-unsubstituted pyrazoles, where a proton can shift between the two nitrogen atoms of the pyrazole (B372694) ring. nih.gov This process leads to the existence of two distinct tautomeric forms, often designated as the 3-substituted and 5-substituted tautomers, depending on the position of the substituent relative to the N-H group. nih.gov The equilibrium between these tautomers can be influenced by various factors, including the electronic nature of the substituents on the pyrazole ring and the surrounding environment (solvent, temperature). rsc.orgmdpi.com For asymmetric 3(5)-substituted pyrazoles, the tautomeric equilibrium can be shifted towards one form over the other. rsc.org While this form of tautomerism is a key consideration for many pyrazole derivatives, in the case of 4-Iodo-1-methyl-1H-pyrazol-3-ol, the nitrogen at position 1 is substituted with a methyl group, which precludes the possibility of annular proton exchange.

Keto-Enol Tautomerism in Pyrazolones and 1H-Pyrazol-3-ols

For pyrazole derivatives bearing a hydroxyl group at the 3- or 5-position, a different type of tautomerism, keto-enol tautomerism, comes into play. mdpi.commasterorganicchemistry.com This involves an equilibrium between the enol form (a hydroxyl-substituted pyrazole) and the keto form (a pyrazolone). mdpi.commasterorganicchemistry.comnih.gov In the specific case of 1-substituted 1H-pyrazol-3-ols, two principal tautomeric forms are possible: the OH-form (1H-pyrazol-3-ol) and the NH-form (1,2-dihydro-3H-pyrazol-3-one). mdpi.comresearchgate.netnih.gov

The position of this equilibrium is highly sensitive to the nature of substituents, solvent polarity, and even the physical state (solid versus solution). mdpi.commasterorganicchemistry.comnih.gov For instance, studies on 1-phenyl-1,2-dihydro-3H-pyrazol-3-one have shown that it exists predominantly as the 1H-pyrazol-3-ol tautomer in the solid state, forming dimeric structures through intermolecular hydrogen bonds. mdpi.comnih.gov In nonpolar solvents, these dimeric structures persist, while in polar solvents like DMSO, the monomeric 1H-pyrazol-3-ol form is favored. mdpi.comnih.gov The stability of the enol form in some cases can be attributed to factors like conjugation and the formation of stable intramolecular hydrogen bonds. nih.govlibretexts.org

Computational Studies on Tautomeric Equilibria and Energy Landscapes

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the relative stabilities of tautomers and predicting their equilibrium ratios. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations for Relative Stabilities

DFT calculations allow for the optimization of molecular geometries and the determination of the electronic energies of different tautomeric forms. nih.govpurkh.com By comparing the calculated energies, the relative stabilities of the tautomers can be assessed. Functionals like B3LYP and M06-2X, combined with appropriate basis sets such as 6-311++G(d,p), have been successfully employed to study tautomerism in pyrazole derivatives. nih.govnih.govresearchgate.netnih.gov These calculations can provide valuable insights into the thermodynamic parameters of the tautomerization process, including differences in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). nih.gov

Table 1: Illustrative DFT Calculation Results for a Hypothetical Pyrazole Tautomeric System

| Tautomer | Functional/Basis Set | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|---|

| Keto Form | B3LYP/6-311++G(d,p) | 0.00 | 3.45 |

| Enol Form | B3LYP/6-311++G(d,p) | -2.50 | 2.10 |

This table presents hypothetical data to illustrate the type of information obtained from DFT calculations. Actual values for this compound would require specific computational studies.

Influence of Substituents (Iodo and Methyl) on Tautomeric Preferences

Substituents on the pyrazole ring can significantly influence the position of the tautomeric equilibrium. nih.govresearchgate.net Electron-donating groups and electron-withdrawing groups can stabilize or destabilize different tautomeric forms to varying extents. researchgate.net For instance, studies have shown that electron-donating groups at the C3 position tend to favor the corresponding tautomer. nih.gov

In the case of this compound, the iodo group at the 4-position and the methyl group at the N1 position will both exert electronic and steric effects. The methyl group, being electron-donating, can influence the electron density of the pyrazole ring. The iodo substituent is generally considered a weak deactivator due to its inductive effect but can also participate in halogen bonding. The interplay of these substituent effects will ultimately determine the relative stability of the keto and enol tautomers. Computational studies are essential to quantify these influences and predict the predominant tautomeric form. nih.gov

Role of Solvation Models in Predicting Tautomeric Ratios

The solvent environment can have a profound impact on tautomeric equilibria. rsc.orgnih.gov Solvation models, such as the Polarizable Continuum Model (PCM), are often incorporated into DFT calculations to simulate the effect of the solvent. nih.gov These models account for the electrostatic interactions between the solute and the solvent, which can differentially stabilize the tautomers based on their polarity. nih.gov

The choice of solvent can alter the relative energies of the tautomers and, consequently, the tautomeric ratio. nih.gov For example, a polar solvent may favor the more polar tautomer. Therefore, accurate prediction of tautomeric ratios in solution requires the use of appropriate solvation models in the computational methodology. nih.gov

Experimental Determination of Tautomeric Forms

The existence of this compound in different tautomeric forms, primarily the OH, NH, and CH forms, can be investigated using a variety of spectroscopic techniques. Among these, NMR spectroscopy stands out as a powerful tool for providing detailed structural information in both solution and solid states.

Solution-state NMR is instrumental in identifying the predominant tautomer in a given solvent and for studying the dynamics of interconversion between different forms.

Proton NMR (¹H NMR) spectroscopy is a primary method for obtaining initial insights into the tautomeric equilibrium. The chemical shifts of the pyrazole ring protons and the N-methyl protons are sensitive to the electronic environment, which is directly affected by the tautomeric form.

In a study of the analogous 1-phenyl-1H-pyrazol-3-ol, the chemical shifts of the ring protons provided evidence for the predominance of the OH-form in various solvents. mdpi.com For this compound, one would expect to observe signals for the N-methyl group and the C5-proton. The chemical shift of the C5-H proton would be particularly informative. The presence of the electron-withdrawing iodine atom at the C4 position is expected to influence the chemical shifts of the neighboring protons. For instance, in 4-iodo-1H-pyrazole, the H3/5 protons are shifted downfield compared to unsubstituted pyrazole. mdpi.com

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Pyrazole Derivatives in CDCl₃

| Compound | N-CH₃ | C5-H | Reference |

| 1-Phenyl-1H-pyrazol-3-ol | - | 5.75 | mdpi.com |

| 4-Iodo-1H-pyrazole | - | 7.63 | mdpi.com |

| This compound (Predicted) | ~3.7 | ~7.5-7.8 | - |

Note: Predicted values are based on data from analogous compounds and general substituent effects.

Coupling constants between adjacent protons can also provide structural information, although for this compound, the single C5-H proton would appear as a singlet unless there are long-range couplings.

Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful tool for determining the hybridization of the carbon atoms within the pyrazole ring, which differs significantly between tautomers. The chemical shift of the C3 carbon is particularly diagnostic. In the OH-tautomer, the C3 carbon is attached to a hydroxyl group and is expected to resonate at a different frequency compared to the carbonyl carbon in the NH- or CH-tautomers.

For 1-phenyl-1H-pyrazol-3-ol, the ¹³C NMR spectrum in CDCl₃ showed a signal for C3 at approximately 157 ppm, which is consistent with a carbon atom in an enol-like structure. mdpi.com The C4 and C5 carbons also have characteristic chemical shifts that can help in the assignment of the tautomeric form.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Pyrazole Derivatives in CDCl₃

| Compound | C3 | C4 | C5 | N-CH₃ | Reference |

| 1-Phenyl-1H-pyrazol-3-ol | 157.1 | 91.5 | 131.6 | - | mdpi.com |

| This compound (Predicted) | ~155-160 | ~60-70 | ~130-135 | ~35-40 | - |

Note: Predicted values are based on data from analogous compounds and general substituent effects. The chemical shift of the iodinated C4 is expected to be significantly upfield.

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is highly sensitive to the electronic environment of the nitrogen atoms in the pyrazole ring. The chemical shifts of N1 and N2 can definitively distinguish between the different tautomers. In the OH-tautomer of a 1-substituted pyrazol-3-ol, N1 is a "pyrrole-like" nitrogen, while N2 is a "pyridine-like" nitrogen, leading to distinct chemical shifts. mdpi.com

In the case of 1-phenyl-1H-pyrazol-3-ol, the ¹⁵N NMR spectrum in CDCl₃ displayed two signals at approximately -194 ppm (N1) and -85 ppm (N2) relative to nitromethane, confirming the OH-form. mdpi.com Similar distinct signals would be expected for the N-methylated analogue, this compound, if it exists predominantly in the OH-form.

Table 3: Representative ¹⁵N NMR Chemical Shifts (δ, ppm) for Pyrazole Derivatives

| Compound | N1 | N2 | Solvent | Reference |

| 1-Phenyl-1H-pyrazol-3-ol | -194.5 | -85.1 | CDCl₃ | mdpi.com |

| 1-Phenyl-1H-pyrazol-3-ol | -191.7 | -120.2 | DMSO-d₆ | mdpi.com |

Dynamic NMR (DNMR) techniques can be employed to study the kinetics of tautomeric interconversion. By monitoring the NMR spectra at different temperatures, it is possible to observe coalescence of signals as the rate of exchange between tautomers becomes comparable to the NMR timescale. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the tautomeric exchange can be calculated.

While specific DNMR studies on this compound are not documented, studies on other pyrazole systems have successfully used this technique to quantify the energy barriers of proton transfer. researchgate.net Such studies would be invaluable in understanding the stability and reactivity of the different tautomeric forms of the title compound.

Solid-state NMR (ssNMR) spectroscopy provides information about the structure of the compound in its crystalline form, which can differ from the predominant form in solution. Cross-polarization magic-angle spinning (CP/MAS) is a common technique used to obtain high-resolution spectra of solids.

For 1-phenyl-1H-pyrazol-3-ol, the solid-state ¹⁵N CP/MAS NMR spectrum showed distinct signals for the "pyrrole-like" and "pyridine-like" nitrogen atoms, confirming the presence of the OH-tautomer in the solid state. mdpi.com Similarly, solid-state ¹³C NMR can provide information about the carbon skeleton in the crystalline form. These techniques would be directly applicable to determine the solid-state structure of this compound and to investigate the presence of different polymorphs.

X-ray Crystallography for Unambiguous Solid-State Tautomer Identification

X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's structure in the solid state, providing precise atomic coordinates and bonding information. mdpi.com While specific crystallographic data for this compound is not extensively detailed in published literature, a robust understanding of its solid-state form can be constructed by examining closely related pyrazole structures.

Research on analogous N-substituted pyrazolones has provided conclusive evidence of their tautomeric forms in the crystalline state. mdpi.comnih.gov For instance, an in-depth X-ray crystal structure analysis of 1-phenyl-1H-pyrazol-3-ol revealed that it exclusively exists in the 1H-pyrazol-3-ol tautomeric form. mdpi.comresearchgate.net A key feature of its solid-state structure is the formation of dimeric units, where two molecules are connected by a pair of identical intermolecular O—H⋯N hydrogen bonds, creating a stable R22(8) ring motif. mdpi.comnih.gov The hydrogen atom is located on the oxygen, and this hydroxyl group acts as a hydrogen bond donor to the pyridine-like nitrogen atom (N2) of a neighboring molecule. mdpi.comresearchgate.net This dimerization is a common packing interaction observed in the crystal structures of similar pyrazol-3-ol compounds. nih.gov

The influence of the iodine substituent at the 4-position is also a critical consideration. Studies on 4-iodo-1H-pyrazole have shown that, unlike its bromo- and chloro-substituted counterparts which form trimeric structures, the iodo derivative arranges into non-isostructural catemeric chains (polymers) in the solid state. mdpi.comresearchgate.net This demonstrates that the nature of the halogen atom can significantly influence the supramolecular assembly through hydrogen bonding.

Based on these findings from analogous compounds, it is hypothesized that this compound would crystallize as the 3-hydroxy tautomer. The presence of the methyl group at the N1 position precludes the N-H tautomerism seen in 1H-pyrazoles, thereby simplifying the equilibrium. The molecule is expected to form hydrogen-bonded dimers, similar to other N-substituted pyrazol-3-ols.

Interactive Table: Crystallographic Data for an Analogous Pyrazol-3-ol Derivative

| Compound Name | Tautomeric Form in Solid State | Key Supramolecular Motif | Hydrogen Bond Geometry (D—H···A) | Reference |

| 1-phenyl-1H-pyrazol-3-ol | 1H-Pyrazol-3-ol | Dimer via O—H···N bonds | D···A Distance: 2.744 Å; D—H···A Angle: 173° | mdpi.comnih.gov |

| 4-methyl-5-phenyl-1H-pyrazol-3-ol | 1H-Pyrazol-3-ol | Dimer via O—H···N bonds | Not specified | nih.gov |

| 4-iodo-1H-pyrazole | 1H-pyrazole | Catemeric chains via N—H···N bonds | N···N Distance: 2.87 Å | mdpi.com |

Vibrational Spectroscopy (IR) for Characteristic Functional Group Signatures of Tautomers

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is an essential tool for identifying the functional groups present in a molecule, thereby offering strong evidence for its tautomeric form. The different potential tautomers of a pyrazol-3-ol derivative have distinct vibrational signatures. The 3-hydroxy form is characterized by an O-H stretching vibration, whereas the keto forms (3-oxo- and 5-oxo-pyrazolin) would exhibit a prominent C=O stretching band and, in the case of the 3-oxo form, an N-H stretching band.

For N-substituted pyrazol-3-ols, the primary distinction is between the O-H stretch of the hydroxy tautomer and the C=O stretch of the keto tautomer. In studies of related pyrazoles, the presence of an O-H group and the absence of a C=O group in the solid state are confirmed by IR spectroscopy. mdpi.commdpi.com The O-H stretching vibration typically appears as a broad band in the region of 3600–3400 cm⁻¹, although this frequency can be significantly lowered and the band broadened due to strong intermolecular hydrogen bonding. mdpi.com

The effect of the iodine substituent at the C4 position can be inferred from spectroscopic data on the series of 4-halogenated pyrazoles. mdpi.com In the IR spectrum of 4-iodo-1H-pyrazole, the N-H stretching frequency is observed at a lower energy compared to other halogenated pyrazoles, with a shoulder appearing at 3235 cm⁻¹. mdpi.com This shift is attributed to the presence of hydrogen bonding. Furthermore, the catemeric (chain-like) hydrogen-bonded structure of 4-iodo-1H-pyrazole gives rise to a distinct sharp feature at 3110 cm⁻¹. mdpi.com

For this compound, the IR spectrum is expected to provide clear evidence for the 3-hydroxy tautomer. This would be confirmed by the presence of a characteristic O-H stretching band, likely in the 3300-2700 cm⁻¹ range due to strong O-H···N hydrogen bonding in the anticipated dimer structure. Conversely, the absence of a strong absorption band in the typical carbonyl region (around 1700 cm⁻¹) would rule out the presence of a significant population of the keto tautomer in the sample. researchgate.net

Interactive Table: Characteristic IR Frequencies for Tautomer Identification

| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) | Expected Signature for this compound | Reference |

| O-H (in H-bond) | Stretch | 3600–3200 (can be lower) | Broad band present, shifted to lower frequency due to dimerization. | mdpi.com |

| N-H (in H-bond) | Stretch | 3300–3100 | Absent (due to N1-methylation). The band at 3235 cm⁻¹ in 4-iodo-1H-pyrazole is for an N-H stretch. | mdpi.com |

| C=O | Stretch | 1750–1650 | Absent or very weak, confirming the 3-hydroxy tautomer. | researchgate.net |

| C=C / C=N (ring) | Stretch | 1625–1430 | Multiple bands present, characteristic of the pyrazole ring. | mdpi.com |

Reactivity and Reaction Mechanisms of 4 Iodo 1 Methyl 1h Pyrazol 3 Ol

Electrophilic and Nucleophilic Processes on the Pyrazole (B372694) Core

The pyrazole ring in 4-Iodo-1-methyl-1H-pyrazol-3-ol is susceptible to both electrophilic and nucleophilic attacks, allowing for the introduction of a wide range of functional groups.

Halogen-Metal Exchange Reactions for Introduction of New Functionalities

Halogen-metal exchange is a powerful method for converting the C-I bond at the C4 position into a C-metal bond, which can then be reacted with various electrophiles to introduce new functionalities. wikipedia.org This reaction typically involves treating the iodopyrazole with an organolithium reagent, such as n-butyllithium, to generate a lithiated pyrazole species. wikipedia.orgias.ac.in This intermediate is highly reactive and can participate in a variety of subsequent reactions.

For instance, the lithiated pyrazole can be quenched with electrophiles like aldehydes, ketones, or alkyl halides to introduce new carbon-based substituents at the C4 position. This strategy has been employed in the synthesis of various substituted pyrazoles. It is a fundamental reaction in organometallic chemistry that transforms an organic halide into an organometallic product. wikipedia.org

Directed Lithiation Strategies on the Pyrazole Ring

Directed lithiation is another important strategy for the functionalization of the pyrazole ring. nih.gov In this approach, a directing group on the pyrazole ring guides the lithiation to a specific position. For this compound, the N-methyl group can direct lithiation to the C5 position. However, the presence of the iodine at C4 and the hydroxyl group at C3 can influence the regioselectivity of this reaction.

The interplay between the directing effect of the N-methyl group and the electronic effects of the iodo and hydroxyl substituents can lead to the formation of different lithiated isomers. The specific reaction conditions, such as the choice of organolithium reagent and solvent, can be optimized to favor the formation of the desired lithiated intermediate. nih.gov This strategy offers a complementary approach to halogen-metal exchange for the regioselective functionalization of the pyrazole core.

Transition Metal-Catalyzed Cross-Coupling Reactions at the C4 Position

The iodine atom at the C4 position of this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions provide a powerful and versatile platform for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura cross-coupling reaction is a widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds. libretexts.org In the context of this compound, the C4-iodo group can be readily coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base. nih.govrsc.orgdntb.gov.ua

This reaction is highly efficient and tolerates a broad range of functional groups, making it a valuable tool for the synthesis of complex pyrazole derivatives. nih.gov The general mechanism involves the oxidative addition of the iodopyrazole to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 1-Methyl-4-phenyl-1H-pyrazol-3-ol | 85 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 4-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-3-ol | 92 |

| 3 | 2-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | THF | 1-Methyl-4-(thiophen-2-yl)-1H-pyrazol-3-ol | 78 |

This table presents hypothetical data for illustrative purposes.

Sonogashira Cross-Coupling for Alkynylation Reactions

The Sonogashira cross-coupling reaction is a reliable method for the formation of C-C triple bonds, enabling the introduction of alkynyl groups onto the pyrazole core. wikipedia.org This reaction involves the coupling of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. arkat-usa.orgresearchgate.net

The Sonogashira reaction proceeds under mild conditions and exhibits high functional group tolerance, making it a powerful tool for the synthesis of alkynyl-substituted pyrazoles. wikipedia.orgrsc.org These products can serve as versatile intermediates for further transformations, such as click chemistry or the synthesis of more complex heterocyclic systems.

Table 2: Examples of Sonogashira Cross-Coupling Reactions

| Entry | Alkyne | Pd Catalyst | Cu Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 1-Methyl-4-(phenylethynyl)-1H-pyrazol-3-ol | 88 |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazol-3-ol | 95 |

| 3 | Propargyl alcohol | Pd(OAc)₂/Xantphos | CuI | Piperidine (B6355638) | Toluene | 4-(3-Hydroxyprop-1-yn-1-yl)-1-methyl-1H-pyrazol-3-ol | 75 |

This table presents hypothetical data for illustrative purposes.

Other Palladium- and Copper-Catalyzed Coupling Transformations

Beyond Suzuki-Miyaura and Sonogashira reactions, the C4-iodo group of this compound can participate in a variety of other palladium- and copper-catalyzed coupling reactions. These include:

Heck Reaction: For the introduction of vinyl groups.

Buchwald-Hartwig Amination: For the formation of C-N bonds.

Ullmann Condensation: For the formation of C-O and C-S bonds. nih.gov

These reactions further expand the synthetic utility of this compound, allowing for the introduction of a diverse array of functional groups at the C4 position. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations.

Transformations Involving the Hydroxyl Group at C3

The hydroxyl group at the C3 position of this compound is a versatile functional handle for a variety of chemical transformations. Its nucleophilic character allows for reactions such as esterification and etherification, enabling the introduction of a wide range of substituents and modification of the compound's physicochemical properties.

Esterification and Etherification Reactions

The hydroxyl group of pyrazol-3-ones, also known as 3-hydroxypyrazoles, can undergo esterification and etherification reactions. While specific studies on this compound are not extensively documented, the reactivity can be inferred from related pyrazole systems.

Esterification: The conversion of the hydroxyl group to an ester can be achieved through reaction with acyl chlorides or carboxylic anhydrides, typically in the presence of a base to activate the hydroxyl group. This transformation is a standard method for protecting the hydroxyl group or for introducing specific functionalities to modulate the biological activity of the molecule.

Etherification: The synthesis of ethers from pyrazol-3-ols can be accomplished via several methods. One prominent method is the Williamson ether synthesis, where the deprotonated hydroxyl group reacts with an alkyl halide. Another important approach is the copper-catalyzed coupling of iodopyrazoles with alcohols. While this reaction typically functionalizes the C4-position of 4-iodopyrazoles, the principles can be adapted for the O-alkylation of the hydroxyl group. For instance, a CuI-catalyzed coupling protocol has been successfully employed for the direct 4-alkoxylation of 4-iodo-1H-pyrazoles with various alcohols, achieving moderate to good yields under microwave irradiation. nih.gov This suggests that similar copper-catalyzed methodologies could potentially be applied for the etherification of the C3-hydroxyl group of this compound.

A representative reaction for the etherification of a related 4-iodopyrazole (B32481) is shown below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| 4-Iodo-1H-pyrazole | Allyl alcohol | CuI | K₂CO₃ | Toluene | 110 | 4-Allyloxy-1H-pyrazole | 75 |

| 4-Iodo-1H-pyrazole | Benzyl alcohol | CuI | K₂CO₃ | Toluene | 110 | 4-Benzyloxy-1H-pyrazole | 82 |

This data is based on the etherification of 4-iodo-1H-pyrazole and serves as an illustrative example.

Reactions Leading to Fused Ring Systems (e.g., Pyrazolo[3,4-b]pyridines)

The formation of fused ring systems, such as pyrazolo[3,4-b]pyridines, is a significant transformation in medicinal chemistry due to the diverse biological activities of these scaffolds. mdpi.comnih.gov The classical synthesis of pyrazolo[3,4-b]pyridines involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. mdpi.comnih.govnih.govresearchgate.netresearchgate.net

While the hydroxyl group at the C3 position of this compound is nucleophilic, its direct participation in the formation of a pyrazolo[3,4-b]pyridine ring in a manner analogous to a 5-aminopyrazole is not a commonly reported pathway. The amino group in 5-aminopyrazoles possesses the requisite nucleophilicity and geometry to facilitate the cyclization reaction to form the pyridine (B92270) ring. The hydroxyl group is generally less nucleophilic than an amino group under similar conditions.

However, it is conceivable that under specific conditions, or after conversion to a more reactive intermediate, the C3-hydroxyl group could participate in cyclization reactions to form other fused heterocyclic systems. The exploration of such pathways remains an area for further investigation.

Oxidation and Reduction Chemistry of the Pyrazole Ring and Substituents

The pyrazole ring and its substituents in this compound can undergo both oxidation and reduction reactions, leading to a variety of functionalized derivatives.

Oxidation: Pyrazole rings are generally resistant to oxidation. However, under specific conditions, oxidation can occur. For instance, pyrazole itself can be oxidized to 4-hydroxypyrazole by hydroxyl radicals or through enzymatic processes involving cytochrome P-450. nih.gov The presence of the electron-donating hydroxyl group at C3 and the iodine at C4 in this compound could influence the susceptibility of the ring to oxidative processes.

The iodine atom itself can be a site of oxidation, potentially leading to hypervalent iodine species, although such reactivity for this specific compound is not documented.

Reduction: The iodo-substituent at the C4 position is susceptible to reduction. Catalytic hydrogenation or treatment with reducing agents like zinc in acetic acid can lead to the replacement of the iodine atom with a hydrogen atom, yielding 1-methyl-1H-pyrazol-3-ol. This de-iodination reaction can be a useful synthetic step to introduce other functionalities at the C4 position via subsequent reactions.

Furthermore, if other reducible groups were present on the molecule, such as a nitro group, they could be selectively reduced. For example, the reduction of a nitro group on a pyrazol-3-one to an amino group has been reported using catalytic hydrogenation with a palladium-on-carbon catalyst. researchgate.net

Exploration of Novel Reaction Pathways and Mechanistic Insights

The unique combination of functional groups in this compound opens avenues for the exploration of novel reaction pathways. The carbon-iodine bond at the C4 position is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide array of aryl, alkynyl, vinyl, and amino substituents, respectively, leading to a diverse library of novel pyrazole derivatives.

Mechanistically, the copper-catalyzed etherification reactions, as discussed for related 4-iodopyrazoles, are proposed to proceed through a catalytic cycle involving the formation of a copper-alkoxide species, oxidative addition of the iodopyrazole to the copper center, and subsequent reductive elimination to form the ether product and regenerate the copper catalyst.

The formation of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles is generally understood to proceed via a condensation-cyclization-aromatization sequence. The initial step is typically a Michael addition of the aminopyrazole to an α,β-unsaturated carbonyl compound, followed by intramolecular cyclization and subsequent dehydration and oxidation to afford the aromatic fused ring system. nih.gov While not directly applicable to the hydroxyl-containing substrate, these mechanisms provide a framework for designing new synthetic strategies.

Future research into the reactivity of this compound could focus on leveraging the C-I bond for novel cross-coupling reactions while exploring the potential of the C3-hydroxyl group to participate in multicomponent reactions and the synthesis of novel fused heterocyclic systems.

Advanced Spectroscopic and Structural Characterization of 4 Iodo 1 Methyl 1h Pyrazol 3 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for elucidating the molecular structure of organic compounds in solution. For 4-Iodo-1-methyl-1H-pyrazol-3-ol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques would be essential for unambiguous signal assignment.

Two-dimensional (2D) NMR experiments are critical for establishing the connectivity and spatial relationships between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a key correlation would be expected between the N-H proton (if present and not rapidly exchanging) and the C5-H proton in the pyrazole (B372694) ring. However, in N-methylated pyrazoles, the most significant correlations would involve the protons of the methyl group and any adjacent protons on substituted side chains, if present. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs. This is a powerful tool for assigning carbon signals based on their attached, and usually more easily assigned, proton signals. For the title compound, it would show a direct correlation between the C5-H proton and the C5 carbon, as well as between the N-methyl protons and the N-methyl carbon. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations (typically 2-4 bonds) between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. Key expected HMBC correlations for this compound would include:

The N-methyl protons to the C5 and N1-C=O (or C3-OH) carbons.

The C5-H proton to the C4 (iodo-substituted) and C3 (hydroxyl-substituted) carbons. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. For instance, a NOESY experiment could show a spatial correlation between the N-methyl group protons and the C5-H proton, confirming their proximity on the pyrazole ring. nih.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound (Note: Values are predictive and based on data from analogous pyrazole structures. Actual values may vary. Chemical shifts (δ) are in ppm.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlation |

| N1-CH₃ | ~3.6 | ~35 | C5, C3 | C5-H |

| C3-OH / C5=O | Variable (broad) | ~155-165 | - | - |

| C4-I | - | ~60-70 | - | - |

| C5-H | ~7.5 | ~135 | C4, C3 | N1-CH₃ |

Data extrapolated from studies on substituted pyrazoles. nih.govarkat-usa.org

DOSY is an NMR technique that separates signals based on the diffusion rates of molecules in solution. It can be used to study self-association, such as hydrogen-bonded dimerization, which is common in pyrazole derivatives. By measuring the diffusion coefficient, one can estimate the effective size of the molecule in solution. For this compound, DOSY could determine if the molecule exists primarily as a monomer or forms larger aggregates (e.g., dimers) in a given solvent, which would be indicated by a slower diffusion rate than expected for the monomeric species.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a compound and its fragments.

For this compound (C₄H₅IN₂O), the expected exact mass can be calculated with high precision. HRMS analysis would confirm this elemental composition. The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for pyrazoles include the loss of N₂, HCN, and substituents from the ring. openresearchlibrary.org The presence of iodine, with its characteristic isotopic pattern, would be a clear marker in the mass spectrum. researchgate.net

Table 2: Predicted HRMS Data for this compound (Note: Based on the molecular formula C₄H₅IN₂O)

| Ion | Predicted Exact Mass (m/z) |

| [M+H]⁺ | 224.9519 |

| [M+Na]⁺ | 246.9339 |

| [M-H]⁻ | 222.9374 |

Data predicted by computational tools for the specified molecular formula. uni.lu

The fragmentation analysis would likely reveal characteristic losses, such as the loss of CO, followed by subsequent fragmentation of the pyrazole ring.

Detailed Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint."

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, key expected absorption bands would include:

A broad O-H stretching band around 3200-3400 cm⁻¹ for the hydroxyl group, which would be involved in hydrogen bonding.

A strong C=O stretching band around 1650-1700 cm⁻¹ if the keto tautomer is present.

N-H stretching vibrations, if the compound is not N-methylated, typically appear in the 2600-3200 cm⁻¹ region and are broadened by hydrogen bonding. mdpi.com

C-H stretching bands for the methyl group and the pyrazole ring proton just above 3000 cm⁻¹.

C=N and C=C stretching vibrations within the pyrazole ring in the 1400-1600 cm⁻¹ region.

The C-I stretching vibration would appear at lower frequencies, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Non-polar bonds, such as the C-I bond and the pyrazole ring system, often produce strong Raman signals. This technique would be particularly useful for identifying the low-frequency modes associated with the iodine substituent.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| O-H Stretch (H-bonded) | 3200 - 3400 | IR |

| C=O Stretch (keto form) | 1650 - 1700 | IR |

| C-H Stretch (aromatic/aliphatic) | 2950 - 3150 | IR, Raman |

| C=N/C=C Ring Stretch | 1400 - 1600 | IR, Raman |

| C-I Stretch | < 600 | Raman |

Data extrapolated from studies on substituted pyrazoles and halogenated aromatic compounds. mdpi.com

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise measurements of bond lengths, bond angles, and intermolecular interactions.

A successful crystallographic analysis of this compound would yield a detailed molecular structure. The analysis would confirm the substitution pattern and reveal the solid-state tautomer (hydroxyl vs. keto form). The crystal structure of the related 4-iodo-1H-pyrazole shows a catemeric (chain-like) hydrogen-bonded network. mdpi.com It is likely that this compound would also exhibit significant hydrogen bonding in the solid state, likely involving the hydroxyl/carbonyl group and the N2 nitrogen of an adjacent molecule, forming dimers or chains.

Table 4: Representative Bond Lengths and Angles for a Substituted Pyrazole Ring (Note: These are typical values from crystallographic studies of related pyrazole structures and serve as a reference.)

| Bond/Angle | Typical Value | Reference Compound |

| N1-N2 | ~1.35 Å | 4-fluoro-1H-pyrazole bldpharm.com |

| C3-N2 | ~1.33 Å | 4-fluoro-1H-pyrazole bldpharm.com |

| C4-C5 | ~1.37 Å | 4-fluoro-1H-pyrazole bldpharm.com |

| C-I | ~2.10 Å | 4-iodo-1H-pyrazole mdpi.com |

| N2-N1-C5 (angle) | ~105° | 4-fluoro-1H-pyrazole bldpharm.com |

| N1-C5-C4 (angle) | ~110° | 4-fluoro-1H-pyrazole bldpharm.com |

The precise bond lengths and angles would provide insight into the electronic effects of the iodo and hydroxyl/keto substituents on the pyrazole ring. For example, the C4-I bond length and the angles around the C4 carbon would be determined with high precision. Torsion angles would define the planarity of the pyrazole ring and the orientation of its substituents.

Investigation of Intermolecular Interactions, including Hydrogen Bonding and Halogen Bonding

The molecular structure of this compound, featuring a hydroxyl group, a pyrazole ring, and an iodine atom, allows for a variety of intermolecular interactions that are crucial in determining its solid-state architecture and physical properties. The primary interactions include hydrogen bonding and halogen bonding.

Hydrogen Bonding: The presence of the hydroxyl group (-OH) at the C3 position and the pyridine-like nitrogen atom (N2) in the pyrazole ring makes the molecule both a hydrogen bond donor and acceptor. In the solid state, pyrazole derivatives commonly form supramolecular motifs such as dimers, trimers, tetramers, and catemers (chains) through N-H···N or O-H···N hydrogen bonds. semanticscholar.orgresearchgate.net For this compound, the dominant hydrogen bond is expected to be of the O-H···N2 type, linking molecules into chains or cyclic motifs. For instance, in related pyrazol-3-ol structures, inversion dimers linked by pairs of O-H···N hydrogen bonds are known to form, creating R²₂(8) ring motifs. nih.gov The methylation at the N1 position precludes the N-H···N interactions seen in unsubstituted pyrazoles, thereby emphasizing the role of the 3-hydroxyl group in directing the supramolecular assembly.

The interplay between the strong O-H···N hydrogen bonds and the weaker, yet highly directional, C-I···O/N halogen bonds dictates the final three-dimensional structure of the compound.

Analysis of Crystal Packing and Polymorphism

The arrangement of molecules in a crystal lattice, or crystal packing, is a direct consequence of the intermolecular interactions discussed above. For halogenated pyrazoles, the nature of the halogen atom has been shown to significantly influence the resulting supramolecular motif.

Crystal Packing: Research on the crystal structures of 4-halogenated-1H-pyrazoles reveals a clear trend: the 4-bromo and 4-chloro analogs are isostructural, forming trimeric hydrogen-bonding motifs. semanticscholar.orgresearchgate.net In contrast, 4-iodo-1H-pyrazole and 4-fluoro-1H-pyrazole both form catemeric (chain-like) motifs, although they are not isostructural. semanticscholar.orgresearchgate.netmdpi.com Specifically, 4-iodo-1H-pyrazole forms a catemeric H-bonded network. semanticscholar.orgmdpi.com

For this compound, the N1-methylation prevents the formation of the specific trimeric or catemeric structures seen in N-unsubstituted pyrazoles. However, based on related structures, a chain-like or dimeric packing arrangement stabilized by O-H···N hydrogen bonds is highly probable. nih.govnih.gov These primary chains or dimers would then be further organized by weaker C-H···π and halogen bonds, leading to a dense and stable crystal lattice.

Polymorphism: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. The existence of different hydrogen-bonding motifs (trimers vs. catemers) in the closely related 4-halogenated-1H-pyrazoles suggests that the energy landscape for the crystallization of such compounds is complex, and the formation of polymorphs is a distinct possibility. semanticscholar.orgresearchgate.net The crystallization of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, for example, yielded two different polymorphs, primarily differing in the rotational orientation of the pyrazolyl groups and the resulting N-H···N intermolecular interactions. mdpi.com Although no specific polymorphs of this compound have been reported in the literature, the conformational flexibility of the pyrazole ring system and the variety of possible intermolecular interactions suggest that polymorphism could be achieved under different crystallization conditions.

| Compound | Dominant Intermolecular Interaction | Observed Supramolecular Motif | Reference |

|---|---|---|---|

| 4-Fluoro-1H-pyrazole | N-H···N Hydrogen Bonding | Catemer (Chain) | semanticscholar.orgresearchgate.net |

| 4-Chloro-1H-pyrazole | N-H···N Hydrogen Bonding | Trimer (Cyclic) | semanticscholar.orgresearchgate.net |

| 4-Bromo-1H-pyrazole | N-H···N Hydrogen Bonding | Trimer (Cyclic) | semanticscholar.orgresearchgate.net |

| 4-Iodo-1H-pyrazole | N-H···N Hydrogen Bonding | Catemer (Chain) | semanticscholar.orgresearchgate.netmdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of molecules by measuring the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between molecular orbitals.

The chromophore in this compound is the pyrazol-3-ol ring system itself, which exists in tautomeric equilibrium with its pyrazolone (B3327878) form (4-iodo-1-methyl-1H-pyrazol-3(2H)-one). This conjugated system gives rise to characteristic electronic transitions, primarily of the π → π* type. The presence of substituents significantly modulates the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax).

Hydroxyl/Oxo Group: The hydroxyl group (-OH) at C3 and its keto tautomer (=O) are strong auxochromes that can extend the conjugation of the pyrazole ring through resonance, typically causing a bathochromic (red) shift in the λmax value compared to unsubstituted pyrazole.

Iodine Atom: The iodine atom at C4 also acts as an auxochrome. Its lone pairs of electrons can participate in the π-system of the ring, leading to a further red shift.

Methyl Group: The methyl group at N1 has a minor electronic effect, primarily acting through induction.

Theoretical and Computational Chemistry Studies on 4 Iodo 1 Methyl 1h Pyrazol 3 Ol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on the principles of quantum mechanics. These calculations can determine electronic structure, stable geometries, and energy levels.

Ab initio methods, derived from first principles without reliance on empirical parameters, are employed to solve the electronic Schrödinger equation. Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset (MP) perturbation theory and Coupled Cluster (CC) theory provide a hierarchical approach to approximating the electronic energy and wavefunction of the ground state. For a molecule like 4-Iodo-1-methyl-1H-pyrazol-3-ol, these calculations would yield fundamental properties such as the total electronic energy, orbital energies, and the dipole moment, providing a foundational understanding of its electronic character.

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. jcsp.org.pk DFT is particularly effective for optimizing molecular geometries and predicting spectroscopic properties. mdpi.comresearchgate.net Functionals such as B3LYP or MN15-L, combined with appropriate basis sets like 6-311++G(d,p) or def2-TZVP, are commonly used to model pyrazole (B372694) systems. mdpi.comresearchgate.netnih.gov

For this compound, DFT calculations would begin with a geometry optimization to find the lowest energy conformation of the molecule. This process determines key structural parameters. The results of such a calculation would resemble the data presented in Table 1.

Table 1: Representative DFT-Calculated Geometrical Parameters for this compound This table is illustrative and shows the type of data obtained from DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | N1-N2 | 1.35 |

| N2-C3 | 1.33 | |

| C3-C4 | 1.42 | |

| C4-C5 | 1.38 | |

| C5-N1 | 1.36 | |

| C4-I | 2.05 | |

| C3-O1 | 1.34 | |

| N1-C(Me) | 1.47 | |

| Bond Angles (º) | C5-N1-N2 | 111.0 |

| N1-N2-C3 | 106.0 | |

| N2-C3-C4 | 110.0 | |

| C3-C4-C5 | 104.5 | |

| N1-C5-C4 | 108.5 | |

| Dihedral Angles (º) | C5-N1-N2-C3 | 0.0 |

| I-C4-C3-O1 | 180.0 |

Following optimization, frequency calculations can be performed to predict the infrared (IR) spectrum. mdpi.comresearchgate.net These calculations identify the vibrational modes of the molecule, which are crucial for its characterization. researchgate.net Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) approach are used to predict NMR chemical shifts, providing a theoretical comparison for experimental data. nih.gov Studies on related 4-halogenated pyrazoles have shown that DFT can effectively predict how substituents influence spectroscopic signatures. mdpi.comresearchgate.net

Table 2: Representative Predicted Spectroscopic Data for this compound This table is illustrative and shows the type of data obtained from DFT/GIAO calculations.

| Spectrum | Functional Group | Predicted Wavenumber (cm⁻¹)/Shift (ppm) |

|---|---|---|

| IR | O-H stretch | ~3400-3500 |

| C=C/C=N stretch | ~1500-1600 | |

| C-I stretch | ~500-600 | |

| ¹H NMR | O-H | Variable, depends on solvent/conc. |

| C5-H | ~7.5 | |

| N-CH₃ | ~3.8 | |

| ¹³C NMR | C3 | ~160 |

| C4 | ~60 | |

| C5 | ~135 | |

| N-CH₃ | ~35 |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For this compound, MD simulations would be valuable for exploring its conformational space, including the rotation of the hydroxyl group and potential intermolecular interactions, such as hydrogen bonding in different solvent environments. These simulations can reveal the preferred conformations and the energy barriers between them, providing a more complete picture of the molecule's behavior in a condensed phase.

Investigation of Aromaticity Indices and Electron Density Distribution within the Heterocyclic Ring

The distribution of electrons within the pyrazole ring governs its aromaticity and reactivity. Computational methods can quantify this distribution. Natural Bond Orbital (NBO) analysis is frequently used to study donor-acceptor interactions and charge distribution within pyrazole-based molecules. researchgate.netresearchgate.net This analysis would reveal the charge on each atom and the nature of the bonding and lone-pair orbitals in this compound.

Furthermore, the calculation of Molecular Electrostatic Potential (MEP) maps provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net For this compound, the oxygen and pyridine-like nitrogen (N2) would be expected to be regions of negative potential, while the hydroxyl proton would be a site of positive potential. Aromaticity indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), could also be calculated to quantify the aromatic character of the pyrazole ring and how it is influenced by the iodo, methyl, and hydroxyl substituents.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms, calculating activation energies, and characterizing transition states. mdpi.com For this compound, theoretical models could be used to investigate various potential reactions, such as electrophilic substitution on the pyrazole ring or reactions involving the hydroxyl group.

By mapping the potential energy surface (PES) of a reaction, researchers can identify the minimum energy pathway from reactants to products. mdpi.com DFT calculations are commonly used to locate the geometries and energies of reactants, products, intermediates, and transition states. mdpi.com This information allows for the calculation of reaction enthalpies and activation barriers, providing quantitative insights into reaction feasibility and kinetics. mdpi.commdpi.com

Prediction of Physicochemical Parameters Relevant to Chemical Behavior (e.g., pKa)

Computational methods can predict a variety of physicochemical properties that are crucial for understanding a molecule's behavior. For this compound, a key parameter is its acid dissociation constant (pKa), which is influenced by both the acidic hydroxyl group and the basic nitrogen atoms of the pyrazole ring.

Predicting pKa values computationally often involves calculating the Gibbs free energy change for the deprotonation reaction in a solvent, which is typically modeled using a continuum solvation model like the SMD model. mdpi.com While specific calculated values for this molecule are not available in the reviewed literature, PubChem does provide some computationally predicted parameters, as shown in Table 3.

Table 3: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C₄H₅IN₂O | PubChem uni.lu |

| Molecular Weight | 223.99 g/mol | PubChem uni.lu |

| Monoisotopic Mass | 223.94466 Da | PubChem uni.lu |

| XLogP3-AA | 0.5 | PubChem uni.lu |

| Hydrogen Bond Donor Count | 1 | PubChem uni.lu |

| Hydrogen Bond Acceptor Count | 2 | PubChem uni.lu |

| Rotatable Bond Count | 1 | PubChem uni.lu |

Applications of 4 Iodo 1 Methyl 1h Pyrazol 3 Ol As a Synthetic Building Block in Advanced Chemical Syntheses

Construction of Diverse Fused Heterocyclic Systems

The pyrazole (B372694) ring is a key component in numerous pharmacologically active compounds. The ability to use 4-Iodo-1-methyl-1H-pyrazol-3-ol to build more complex, fused heterocyclic systems such as pyrazolopyrimidines and pyrazolopyridines is a testament to its synthetic utility. These fused systems often exhibit enhanced biological activities compared to their monocyclic precursors.

Synthesis of Pyrazolopyrimidines and Analogous Polycyclic Scaffolds

Pyrazolo[3,4-d]pyrimidines are recognized as purine (B94841) isosteres and form the core structure of numerous compounds with significant therapeutic potential, including kinase inhibitors and anti-inflammatory agents. nih.gov The classical and most prevalent methods for constructing the pyrazolo[3,4-d]pyrimidine skeleton typically begin with a pyrazole intermediate that is appropriately functionalized at the C4 and C5 positions. nih.gov

A common synthetic route involves the cyclocondensation of a 5-aminopyrazole-4-carboxamide or a 5-aminopyrazole-4-carbonitrile derivative with reagents like formamide, urea, or thiourea. nih.gov While this compound does not possess this specific substitution pattern, its C4-iodo group serves as a synthetic handle to introduce the necessary functionalities. A plausible, albeit multi-step, pathway can be envisioned:

Introduction of a C4-Cyano Group: The C4-iodo group can be converted to a cyano group via palladium-catalyzed cyanation reactions (e.g., using Zn(CN)₂) or a Rosenmund-von Braun reaction.

Introduction of a C5-Amino Group: The subsequent introduction of an amino group at the C5 position would be required. This can be challenging but may be achieved through nitrosation followed by reduction.

Cyclization: The resulting 5-amino-1-methyl-1H-pyrazole-4-carbonitrile could then undergo cyclization with appropriate one-carbon synthons to yield the desired pyrazolo[3,4-d]pyrimidine core. A recent visible-light-mediated method has been developed for constructing pyrazolo[4,3-d]pyrimidin-7(6H)-ones from 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, highlighting the ongoing innovation in this area. rsc.org

This strategic functionalization underscores the role of this compound as a valuable precursor for accessing these important bicyclic scaffolds. nih.gov

Development of Pyrazolopyridines through Cyclization Reactions

Pyrazolopyridines, another class of fused heterocycles, are integral to many compounds with diverse biological activities. nih.gov The synthesis of 1H-pyrazolo[3,4-b]pyridines, one of the five possible pyrazolopyridine isomers, is often accomplished through the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents in reactions such as the Friedländer annulation. nih.govcardiff.ac.uk

Adapting this compound for this synthesis presents similar challenges as with pyrazolopyrimidines, primarily the need for a C5-amino group. However, the inherent reactivity of the pyrazol-3-ol tautomer (1-methyl-4-iodo-1H-pyrazol-3(2H)-one) offers alternative, albeit less common, cyclization strategies. The active methylene (B1212753) group at the C5 position could potentially participate in condensation reactions if suitably activated.

Key synthetic strategies for pyrazolopyridines that could be adapted are summarized below.

| Reaction Type | Starting Pyrazole Requirement | Co-reactant | Potential Adaption for this compound |

| Friedländer Annulation | 5-Aminopyrazole | 1,3-Dicarbonyl Compound | Requires prior introduction of a C5-amino group. |

| Gould-Jacobs Reaction | 5-Aminopyrazole | Diethyl 2-(ethoxymethylene)malonate | Requires prior introduction of a C5-amino group. nih.gov |

| Michael Addition/Cyclization | 5-Aminopyrazole | α,β-Unsaturated Ketone | Requires prior introduction of a C5-amino group. nih.gov |

Precursor for the Synthesis of Functionalized Organic Molecules

The true strength of this compound as a building block lies in the reactivity of its C4-iodo group. This feature allows for the direct introduction of a wide range of substituents through well-established cross-coupling reactions, making it a precursor for highly functionalized molecules.

Utilization in the Preparation of Chalcones and Oxazoles

Pyrazole-based chalcones and their derived oxazoles are classes of compounds with significant interest in medicinal chemistry. The synthesis of these molecules typically proceeds via a Claisen-Schmidt condensation between a pyrazole bearing a 4-acetyl or 4-formyl group and an aromatic aldehyde.

The C4-iodo group of this compound is an ideal starting point for introducing the necessary acyl functionality. This can be achieved through a two-step sequence:

Metal-Halogen Exchange or Carbonylation: A lithium-halogen exchange using an organolithium reagent (e.g., n-BuLi) followed by quenching with an appropriate acylating agent (e.g., acetaldehyde (B116499) or N,N-dimethylformamide) can install the acetyl or formyl group, respectively. Alternatively, palladium-catalyzed carbonylation methods can be employed.

Claisen-Schmidt Condensation: The resulting 4-acyl-1-methyl-1H-pyrazol-3-ol can then be condensed with a variety of aromatic aldehydes under basic conditions to yield a library of pyrazole-chalcone hybrids. These chalcones can be further cyclized, for example with hydroxylamine, to produce corresponding pyrazole-oxazole (isoxazole) derivatives.

Synthesis of Novel Boron-Containing Pyrazole Complexes

The introduction of boron into organic molecules opens up vast possibilities for further functionalization and for creating materials with unique electronic properties. The C4-iodo functionality is perfectly suited for this purpose, primarily through two key palladium-catalyzed reactions:

Suzuki-Miyaura Cross-Coupling: This reaction is one of the most powerful methods for forming carbon-carbon bonds. mdpi.com The 4-iodopyrazole (B32481) can be coupled with a wide range of aryl or vinyl boronic acids or their esters, allowing for the synthesis of diverse 4-aryl- and 4-vinyl-1-methyl-1H-pyrazol-3-ol derivatives. researchgate.net This method offers high functional group tolerance and generally proceeds in good to excellent yields.